molecular formula C20H24N2O4 B12802842 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one CAS No. 86455-97-2

1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one

Cat. No.: B12802842
CAS No.: 86455-97-2
M. Wt: 356.4 g/mol
InChI Key: OSFGIIHGSJLJLF-UHFFFAOYSA-N
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Description

1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one is a chemical compound known for its unique structure and properties It is a derivative of xanthene, a class of organic compounds characterized by a tricyclic structure

Preparation Methods

The synthesis of 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one typically involves multiple steps. One common synthetic route includes the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as xanthene derivatives and diethylaminoethylamine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like methanol or ethanol, and catalysts such as acids or bases to facilitate the reaction.

    Stepwise Reactions: The synthesis proceeds through a series of stepwise reactions, including nucleophilic substitution, hydroxylation, and amination.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to achieve higher yields and efficiency.

Chemical Reactions Analysis

1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or amines using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or acetonitrile, and catalysts such as palladium or platinum.

Scientific Research Applications

1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs or as a diagnostic agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((2-(Diethylamino)ethyl)amino)-7-hydroxy-4-(hydroxymethyl)-9H-xanthen-9-one can be compared with other similar compounds, such as:

    Xanthene Derivatives: Compounds like fluorescein and eosin, which are also xanthene derivatives, share similar structural features but have different functional groups and properties.

    Aminoethyl Derivatives: Compounds like diethylaminoethyl cellulose, which contain the diethylaminoethyl group, have different applications and properties compared to the xanthene derivative.

Properties

CAS No.

86455-97-2

Molecular Formula

C20H24N2O4

Molecular Weight

356.4 g/mol

IUPAC Name

1-[2-(diethylamino)ethylamino]-7-hydroxy-4-(hydroxymethyl)xanthen-9-one

InChI

InChI=1S/C20H24N2O4/c1-3-22(4-2)10-9-21-16-7-5-13(12-23)20-18(16)19(25)15-11-14(24)6-8-17(15)26-20/h5-8,11,21,23-24H,3-4,9-10,12H2,1-2H3

InChI Key

OSFGIIHGSJLJLF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)CO)OC3=C(C2=O)C=C(C=C3)O

Origin of Product

United States

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